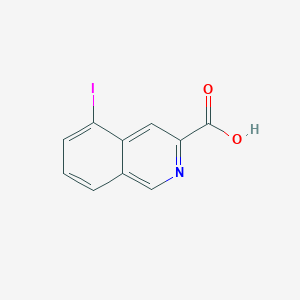![molecular formula C16H10N2O2 B13677215 9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)
9-Methylindolo[2,1-b]quinazoline-6,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound features a fused ring system comprising an indole moiety and a quinazoline ring, with carbonyl groups at the 6 and 12 positions. It is known for its potential therapeutic properties and has been the subject of various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves the oxidative condensation of indoles and anthranilic acids. This reaction is typically carried out under aerobic conditions using iodine (I2), dimethyl sulfoxide (DMSO), and copper(I) iodide (CuI) as catalysts . The process involves several steps, including α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling, all performed in a single step .
Another method involves the oxidation of isatin and its derivatives using potassium permanganate in anhydrous acetonitrile. This method can yield various substituted tryptanthrins, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methylindolo[2,1-b]quinazoline-6,12-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be synthesized through oxidative reactions involving isatin and its derivatives.
Substitution: Various substituted derivatives can be obtained by modifying the starting materials or reaction conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted tryptanthrins, such as 2,8-dimethyl-, 2,8-dibromo-, and 2,8-diiodo derivatives .
Wissenschaftliche Forschungsanwendungen
9-Methylindolo[2,1-b]quinazoline-6,12-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with molecular targets and pathways within cells. The compound’s activity is believed to be related to its ability to undergo electron transfer reactions, which are crucial for its biological effects . The carbonyl groups in the indole and quinazoline rings play a significant role in its activity, facilitating interactions with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: This compound shares a similar core structure but lacks the methyl group at the 9 position.
8-Fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione: This derivative features a fluorine atom at the 8 position and a methyl group at the 2 position.
2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: This compound has methyl groups at both the 2 and 8 positions.
Uniqueness
9-Methylindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 9 position can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development .
Eigenschaften
Molekularformel |
C16H10N2O2 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
9-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O2/c1-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3 |
InChI-Schlüssel |
RJHNPRWBOYJWET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)


![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)






![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13677213.png)
